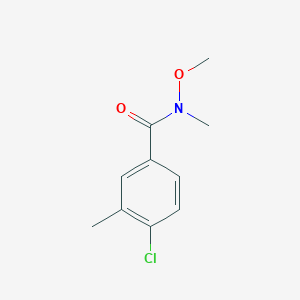![molecular formula C11H8ClNO2S B1457080 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 736970-80-2](/img/structure/B1457080.png)
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 736970-80-2 . It has a molecular weight of 254.72 .
Molecular Structure Analysis
The InChI code for 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is 1S/C11H9ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 268.72 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Characterization of Thiazole Derivatives New thiazole derivatives have been synthesized and characterized, which indicates active research in this chemical space. For instance, Khalifa, Nossier, and Al-Omar (2017) reported the synthesis of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, indicating the chemical versatility of compounds similar to 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (Khalifa et al., 2017).
Structural Studies
X-ray Diffraction and Molecular Structure The structural properties of thiazole derivatives have been explored using techniques like X-ray diffraction, as demonstrated by Güiza et al. (2020). They synthesized and characterized a novel compound using the click chemistry approach and analyzed its crystalline structure (Güiza et al., 2020).
Biological Applications
Antibacterial Studies Studies such as those by Dulaimy et al. (2017) have synthesized and evaluated the antibacterial properties of thiazole-4-carboxylic acid derivatives, showing the biological relevance of these compounds (Dulaimy et al., 2017).
Design and Biological Evaluation of Thiazoles Research by Mayhoub et al. (2011) involved designing, synthesizing, and biologically evaluating thiazoles targeting flavivirus envelope proteins, highlighting the potential therapeutic applications of these compounds (Mayhoub et al., 2011).
Antifungal and Antibacterial Drug Potential Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of thiazoles and evaluated their antifungal and antibacterial activities. Their findings suggest the potential of these compounds as novel drugs, underscoring the medical significance of thiazole derivatives (Dabholkar & Parab, 2011).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQVQURJGARIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)




![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)